molecular formula C10H6ClO3S- B223991 8-Chloronaphthalene-1-sulfonate

8-Chloronaphthalene-1-sulfonate

Cat. No. B223991
M. Wt: 241.67 g/mol
InChI Key: OPFNCYFEIBUZHU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloronaphthalene-1-sulfonate, also known as 8-CNS, is a chemical compound that is widely used in scientific research. It is a sulfonate ester of naphthalene and contains a chloro group at the 8th position. 8-CNS is commonly used as a fluorescent probe and a quencher in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 8-Chloronaphthalene-1-sulfonate is based on its ability to interact with biological molecules. It can bind to proteins and DNA, which can result in changes in their conformation and function. It can also act as a quencher, which can be used to study the fluorescence of other molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Chloronaphthalene-1-sulfonate are dependent on the specific application. It has been shown to affect the activity of enzymes and the function of proteins. It can also affect the transport of ions across cell membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-Chloronaphthalene-1-sulfonate is its high yield and purity. It is also relatively easy to use and can be used in a variety of applications. However, one of the limitations of 8-Chloronaphthalene-1-sulfonate is that it can be toxic to cells at high concentrations. It can also be difficult to interpret the results of experiments using 8-Chloronaphthalene-1-sulfonate due to its complex interactions with biological molecules.

Future Directions

There are many future directions for research involving 8-Chloronaphthalene-1-sulfonate. One area of interest is the development of new applications for 8-Chloronaphthalene-1-sulfonate in the study of biological systems. Another area of interest is the development of new derivatives of 8-Chloronaphthalene-1-sulfonate that can be used in specific applications. Finally, there is a need for further research on the toxicity of 8-Chloronaphthalene-1-sulfonate and its effects on biological systems.

Synthesis Methods

The synthesis of 8-Chloronaphthalene-1-sulfonate involves the reaction of naphthalene with chlorosulfonic acid. The resulting product is then treated with sodium hydroxide to form 8-Chloronaphthalene-1-sulfonate. The yield of the reaction is high, and the purity of the product is easily attainable.

Scientific Research Applications

8-Chloronaphthalene-1-sulfonate is widely used in scientific research as a fluorescent probe and a quencher. It is used to study the binding of proteins and DNA, as well as the conformational changes in proteins. It is also used to study the kinetics of enzyme reactions and the transport of ions across cell membranes.

properties

IUPAC Name

8-chloronaphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H,12,13,14)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFNCYFEIBUZHU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClO3S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloronaphthalene-1-sulfonate

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